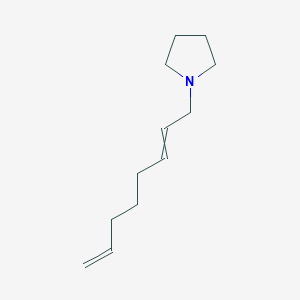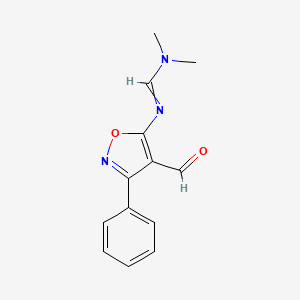
4,4-Diphenylcyclohexanemethylamine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diphenylcyclohexanemethylamine maleate is an organic compound that is often used in various scientific research and industrial applications. This compound is known for its unique chemical structure, which includes a cyclohexane ring substituted with two phenyl groups and a methylamine group, combined with maleic acid to form the maleate salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenylcyclohexanemethylamine maleate typically involves the following steps:
Formation of 4,4-Diphenylcyclohexanemethylamine: This can be achieved through the reaction of 4,4-Diphenylcyclohexanone with methylamine under reductive amination conditions. Common reagents used in this step include sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Formation of Maleate Salt: The resulting 4,4-Diphenylcyclohexanemethylamine is then reacted with maleic acid to form the maleate salt. This reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Reductive Amination: Using large reactors, the 4,4-Diphenylcyclohexanone is reacted with methylamine in the presence of a reducing agent.
Salt Formation: The amine product is then reacted with maleic acid in a solvent system, followed by crystallization and purification to obtain the final product.
化学反応の分析
Types of Reactions
4,4-Diphenylcyclohexanemethylamine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, ethers.
科学的研究の応用
4,4-Diphenylcyclohexanemethylamine maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4,4-Diphenylcyclohexanemethylamine maleate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and signaling cascades.
類似化合物との比較
4,4-Diphenylcyclohexanemethylamine maleate can be compared with other similar compounds, such as:
4,4-Diphenylcyclohexanone: A precursor in the synthesis of this compound, differing by the presence of a ketone group instead of an amine group.
4,4-Diphenylcyclohexanol: A related compound with a hydroxyl group instead of an amine group, used in similar applications.
4,4-Diphenylcyclohexanecarboxylic acid: Another related compound with a carboxylic acid group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
65445-86-5 |
|---|---|
分子式 |
C23H27NO4 |
分子量 |
381.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;(4,4-diphenylcyclohexyl)methanamine |
InChI |
InChI=1S/C19H23N.C4H4O4/c20-15-16-11-13-19(14-12-16,17-7-3-1-4-8-17)18-9-5-2-6-10-18;5-3(6)1-2-4(7)8/h1-10,16H,11-15,20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
OKEYPCQOXDXOCG-WLHGVMLRSA-N |
異性体SMILES |
C1CC(CCC1CN)(C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CC(CCC1CN)(C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



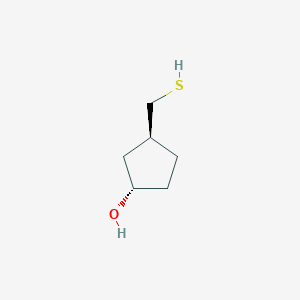
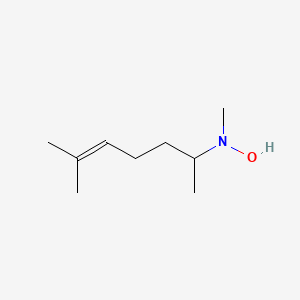

![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
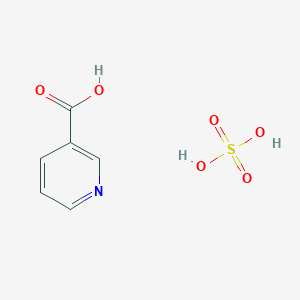
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
